molecular formula C24H44N4O10 B13412995 (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide

(-)-(18-Crown-6)-2,3,11,12-tetracarboxamide

Cat. No.: B13412995
M. Wt: 548.6 g/mol
InChI Key: JCBZYAQCLZKNFP-MUGJNUQGSA-N
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Description

(-)-(18-Crown-6)-2,3,11,12-tetracarboxamide: is a derivative of the well-known crown ether, 18-Crown-6. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The unique structure of crown ethers allows them to form stable complexes with various cations, making them valuable in various chemical applications. The addition of carboxamide groups to the 18-Crown-6 structure enhances its ability to interact with specific ions and molecules, broadening its range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide typically involves the modification of 18-Crown-6 through the introduction of carboxamide groups. This can be achieved through a multi-step process that includes the protection of hydroxyl groups, introduction of amide groups, and subsequent deprotection. Common reagents used in these reactions include acyl chlorides, amines, and protecting agents such as tert-butyldimethylsilyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide groups to amines or other functional groups.

    Substitution: The carboxamide groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide is used as a complexing agent for various cations, facilitating the study of ion transport and separation processes.

Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological research, particularly in studying ion channels and transport mechanisms in cells.

Industry: Industrially, the compound is used in the extraction and purification of metals, as well as in the development of sensors and catalysts.

Mechanism of Action

The mechanism of action of (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide involves its ability to form stable complexes with specific ions and molecules. The crown ether structure provides a cavity that can encapsulate cations, while the carboxamide groups enhance binding specificity and stability. This interaction can influence various molecular targets and pathways, such as ion transport channels and enzymatic processes.

Comparison with Similar Compounds

    18-Crown-6: The parent compound, which lacks the carboxamide groups.

    Dibenzo-18-Crown-6: A derivative with benzene rings attached to the crown ether structure.

    Dicyclohexano-18-Crown-6: A derivative with cyclohexane rings.

Uniqueness: (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide is unique due to the presence of carboxamide groups, which enhance its binding specificity and stability compared to other crown ethers. This makes it particularly valuable in applications requiring selective ion binding and transport.

Properties

Molecular Formula

C24H44N4O10

Molecular Weight

548.6 g/mol

IUPAC Name

(2S,3S,11S,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-N,12-N-octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide

InChI

InChI=1S/C24H44N4O10/c1-25(2)21(29)17-18(22(30)26(3)4)36-14-10-34-12-16-38-20(24(32)28(7)8)19(23(31)27(5)6)37-15-11-33-9-13-35-17/h17-20H,9-16H2,1-8H3/t17-,18-,19-,20-/m0/s1

InChI Key

JCBZYAQCLZKNFP-MUGJNUQGSA-N

Isomeric SMILES

CN(C)C(=O)[C@@H]1[C@H](OCCOCCO[C@@H]([C@H](OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C

Canonical SMILES

CN(C)C(=O)C1C(OCCOCCOC(C(OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C

Origin of Product

United States

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